(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
Description
(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chromenylidene core, an azanium group, and a tetrafluoroborate counterion. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2.BF4/c1-3-18-9-14-24-22(15-18)23(16-25(28-24)20-7-5-4-6-8-20)26-21-12-10-19(11-13-21)17(2)27;2-1(3,4)5/h4-16H,3H2,1-2H3;/q;-1/p+1/b26-23+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUQYLCZAMGJDO-VQSOISJUSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=CC2=C(C=C1)OC(=CC2=[NH+]C3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\C3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenylidene Core: This step involves the condensation of 6-ethyl-2-phenylchromen-4-one with an appropriate aldehyde under basic conditions to form the chromenylidene intermediate.
Introduction of the Acetylphenyl Group: The chromenylidene intermediate is then reacted with 4-acetylphenylboronic acid in the presence of a palladium catalyst to introduce the acetylphenyl group.
Formation of the Azanium Group: The resulting compound is treated with an amine to form the azanium group.
Addition of the Tetrafluoroborate Counterion: Finally, the compound is reacted with tetrafluoroboric acid to introduce the tetrafluoroborate counterion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-(4-acetylphenyl)-(6-methyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
- (E)-(4-acetylphenyl)-(6-ethyl-2-methylchromen-4-ylidene)azanium;tetrafluoroborate
Uniqueness
(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
